High-Resolution NMR Characterization of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine: A Technical Guide
High-Resolution NMR Characterization of 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine: A Technical Guide
Executive Summary
The compound 4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine (CAS: 1807885-12-6) is a highly functionalized nitrovinyl-substituted morpholine derivative. It serves as a critical electrophilic building block and synthetic intermediate in the development of advanced antimicrobial agents, most notably in the oxazolidinone class (e.g., Linezolid analogs). Accurate structural characterization of this molecule is paramount, as the regiochemistry of the fluorine atom and the stereochemistry of the nitroethenyl alkene dictate its downstream pharmacological efficacy.
This whitepaper provides an in-depth, first-principles analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, addressing critical gaps found in existing literature and establishing a self-validating protocol for rigorous analytical verification.
Structural Anatomy & Spin System Dynamics
To accurately interpret the NMR spectra, we must first deconstruct the molecule into its three distinct electronic domains, each governing specific spectral behaviors:
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The Morpholine Ring (C-1 Substituent): An electron-donating group (EDG) via resonance from the nitrogen lone pair. It significantly shields the ortho proton (H-6) on the phenyl ring.
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The Fluorinated Core (C-2 Substituent): The 19 F nucleus (spin I=1/2 , 100% natural abundance) introduces complex heteronuclear spin-spin coupling ( JHF and JCF ). This splits both proton and carbon signals across the aromatic ring, serving as an internal diagnostic tool for regiochemical assignment.
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The Nitroethenyl Moiety (C-4 Substituent): A strongly electron-withdrawing group (EWG) via both induction and resonance. It severely deshields the adjacent alkene protons. The steric bulk of the nitro group locks the alkene in a trans ( E ) configuration, which is mathematically verifiable via a large homonuclear coupling constant ( 3JHH≈13.6 Hz).
Fig 1. Key heteronuclear and homonuclear spin-spin coupling networks in the fluorinated core.
1 H NMR Spectral Analysis: Correcting Literature Gaps
A critical issue in drug development is the reliance on truncated analytical data. For example, widely cited patent literature detailing the synthesis of this compound () reports the 1 H NMR data as: δ 7.52–7.54 (d, 1H), 7.34–7.38 (dd, 1H), 6.90–6.93 (d, 1H), 3.86–3.90 (t, 4H), 3.00–3.05 (t, 4H).
The Causality of the Missing Data: The formula for this compound is C 12 H 13 FN 2 O 3 , meaning there are 13 protons . The patent data only accounts for 11 protons, completely omitting the two highly deshielded nitroethenyl alkene protons. This typically occurs when an operator sets the spectral sweep width (SW) too narrow (e.g., 0–8 ppm), cutting off downfield signals.
Below is the comprehensive, theoretically corrected 1 H NMR assignment table that accounts for all 13 protons and their respective spin-spin coupling physics.
Table 1: Comprehensive 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Causality & Assignment |
| =CH-NO 2 | ~7.95 | d | 1H | 3JHH=13.6 | Alkene ( α ): Highly deshielded by the adjacent nitro group. Large J confirms trans geometry. |
| Ar-CH= | ~7.55 | d | 1H | 3JHH=13.6 | Alkene ( β ): Deshielded by resonance from the aromatic ring. |
| H-3 | 7.52 – 7.54 | dd | 1H | 3JHF≈12.0 , 4JHH≈2.0 | Aromatic (ortho to F): Deshielded by nitroethenyl EWG; strongly coupled to 19 F. |
| H-5 | 7.34 – 7.38 | dd | 1H | 3JHH≈8.5 , 4JHH≈2.0 | Aromatic (meta to F): Standard ortho-coupling to H-6 and meta-coupling to H-3. |
| H-6 | 6.90 – 6.93 | t (pseudo) | 1H | 3JHH≈8.5 , 4JHF≈2.0 | Aromatic (ortho to Morpholine): Shielded by morpholine EDG. Appears as a pseudo-triplet or doublet depending on resolution of 4JHF . |
| O-CH 2 | 3.86 – 3.90 | t | 4H | 3JHH≈4.8 | Morpholine: Deshielded by the highly electronegative oxygen atom. |
| N-CH 2 | 3.00 – 3.05 | t | 4H | 3JHH≈4.8 | Morpholine: Moderately deshielded by the nitrogen atom. |
13 C NMR Spectral Analysis: 19 F Coupling Dynamics
In 13 C NMR, the presence of the 19 F atom transforms a standard singlet-based spectrum into a complex array of doublets. The magnitude of the carbon-fluorine coupling constant ( JCF ) is inversely proportional to the number of bonds separating the nuclei. Measuring these constants provides absolute proof of the substitution pattern.
Table 2: Expected 13 C NMR Assignments (100 MHz, CDCl 3 )
| Carbon Position | Expected Shift (δ, ppm) | Splitting | Coupling Constant ( JCF , Hz) | Mechanistic Rationale |
| C-2 (Ar-F) | ~154.0 | d | 1JCF≈248 | Direct C-F bond. Massive coupling constant is the primary diagnostic anchor. |
| C-1 (Ar-N) | ~142.5 | d | 2JCF≈12.0 | Ortho to fluorine; deshielded by morpholine nitrogen. |
| C-3 (Ar-H) | ~115.0 | d | 2JCF≈20.0 | Ortho to fluorine; shielded relative to C-1 due to lack of heteroatom. |
| C-4 (Ar-C=C) | ~124.0 | d | 3JCF≈8.0 | Meta to fluorine; quaternary carbon attached to the nitroethenyl group. |
| C-6 (Ar-H) | ~118.5 | d | 3JCF≈8.0 | Meta to fluorine; shielded by resonance from the morpholine ring. |
| C-5 (Ar-H) | ~125.0 | d | 4JCF≈3.0 | Para to fluorine; smallest coupling constant, often requiring high resolution to observe. |
| C- α (Ar-CH=) | ~137.5 | s | - | Alkene carbon; deshielded by conjugation. |
| C- β (=CH-NO 2 ) | ~136.0 | s | - | Alkene carbon; deshielded by the nitro group. |
| C-O (Morpholine) | ~66.5 | s | - | Aliphatic carbons adjacent to oxygen. |
| C-N (Morpholine) | ~50.5 | s | - | Aliphatic carbons adjacent to nitrogen. |
Self-Validating Experimental Protocol
To prevent the truncation errors seen in historical literature and ensure high-fidelity resolution of fine JHF and JCF couplings, the following self-validating acquisition protocol must be strictly adhered to.
Fig 2. Self-validating NMR workflow from synthesis to structural verification.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Referencing
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Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 provides an excellent deuterium lock signal and lacks interfering solvent peaks in the aromatic region. TMS acts as an absolute 0.00 ppm internal standard, preventing chemical shift drift which could misalign the sensitive alkene assignments.
Step 2: Magnetic Field Homogenization (Shimming)
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Action: Perform automated 3D gradient shimming, followed by manual tuning of the Z and Z 2 gradients.
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Validation Checkpoint: Acquire a single dummy scan. Examine the residual CHCl 3 peak at 7.26 ppm. If the Full Width at Half Maximum (FWHM) is > 1.0 Hz or exhibits asymmetric tailing, the field is inhomogeneous. Do not proceed. Re-shim until a symmetrical, sharp Lorentzian line shape is achieved. Poor shimming will obliterate the fine 4JHF (~2.0 Hz) couplings required for structural proof.
Step 3: Acquisition Parameters (Sweep Width & Relaxation)
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Action: Set the 1 H Sweep Width (SW) to -2.0 to 12.0 ppm . Set the relaxation delay (D1) to 3.0 seconds for 1 H and ≥ 5.0 seconds for 13 C.
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Causality: Expanding the SW ensures the downfield nitroethenyl protons (~8.0 ppm) are captured, avoiding the truncation error seen in CN106928162B. The extended D1 delay is critical for 13 C acquisition; quaternary carbons (C-1, C-2, C-4) lack attached protons and have long T1 relaxation times. A truncated D1 will cause these critical diagnostic peaks to vanish into the baseline.
Step 4: Processing & Integration Validation
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Action: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation for 1 H, and 1.0 Hz for 13 C. Phase the spectrum manually.
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Validation Checkpoint: Integrate the entire 1 H spectrum. The total integral must sum to exactly 13.0 . If it sums to 11.0, the nitroethenyl protons have been missed or the alkene has degraded.
References
- Synthesis method of substituted N-phenyl morpholine compound (CN106928162B)
